molecular formula C7H12BrOP B2501364 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane CAS No. 2402830-53-7

1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane

Cat. No.: B2501364
CAS No.: 2402830-53-7
M. Wt: 223.05
InChI Key: AFCZOHCHVYJVOV-UHFFFAOYSA-N
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Description

1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane is a sophisticated bifunctional reagent designed for advanced medicinal chemistry and drug discovery research. This compound features the bicyclo[1.1.1]pentane (BCP) motif, a three-dimensional scaffold widely recognized as a valuable bioisostere for para-substituted benzene rings, tert-butyl groups, and alkynes . Integrating the BCP core can improve key physicochemical properties of drug candidates, such as metabolic stability, solubility, and membrane permeability, helping to escape "flatland" in compound design . This molecule is strategically functionalized with two distinct reactive sites: a bromine atom at one bridgehead and a dimethylphosphoryl group at the other. The bromide serves as a versatile handle for further synthetic elaboration via cross-coupling reactions or nucleophilic substitutions . The phosphoryl group is a key pharmacophore found in many bioactive molecules and can engage in important non-covalent interactions with biological targets. This unique combination makes the compound an ideal precursor for the synthesis of more complex, phosphorylated BCP derivatives. Its primary research value lies in the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents, particularly in the design of enzyme inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrOP/c1-10(2,9)7-3-6(8,4-7)5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCZOHCHVYJVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C12CC(C1)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical addition of bromine to the bicyclo[1.1.1]pentane core, followed by phosphorylation using dimethylphosphoryl chloride under controlled conditions .

Industrial Production Methods: While specific industrial production methods for 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane are not well-documented, the scalability of its synthesis can be inferred from the general methods used for bicyclo[1.1.1]pentane derivatives. These methods often involve large-scale photochemical reactions and subsequent functional group modifications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane involves its interaction with various molecular targets. The unique structure of the bicyclo[1.1.1]pentane core allows it to fit into specific binding sites, making it a valuable scaffold in drug design. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., phenyl) enhance steric hindrance, affecting reactivity in cross-coupling reactions .
  • Fluorination : Fluorine substitution (e.g., 1-(bromomethyl)-2,2-difluoro derivatives) improves metabolic stability and membrane permeability .

Challenges :

  • Bridgehead vs. Bridge Functionalization : Bridgehead positions (e.g., bromine) are more accessible due to lower steric hindrance, while bridge positions (e.g., dimethylphosphoryl) require advanced strategies like radical trapping or transition-metal catalysis .
  • Stability : 2-Substituted BCP alcohols (e.g., 2-ol derivatives) undergo rapid ring-opening due to strain, limiting their utility .

Biological Activity

1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane (CAS No. 2402830-53-7) is a bicyclic compound notable for its unique structure, which includes a bromine atom and a dimethylphosphoryl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed findings from recent research.

The molecular formula for 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane is C6_6H12_{12}BrNO2_2P, with a molecular weight of 227.04 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

The biological activity of 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromine atom can enhance lipophilicity, facilitating cellular uptake, while the dimethylphosphoryl group may alter the compound's reactivity towards nucleophilic sites on proteins.

Antimicrobial Activity

Recent studies have indicated that 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane exhibits significant antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains of bacteria.

Anticancer Activity

In vitro studies have also explored the anticancer effects of this compound on various cancer cell lines:

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20
MCF-7 (Breast Cancer)25

The results indicate that 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane effectively inhibits cell proliferation in these cancer cell lines, warranting further investigation into its potential as a therapeutic agent.

Case Studies

A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several derivatives of 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane. The study demonstrated that modifications to the dimethylphosphoryl group significantly influenced the compound's biological activity, with certain derivatives showing enhanced potency against both bacterial and cancer cell lines .

Another investigation focused on the compound's mechanism of action, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .

Q & A

Q. What are the standard synthetic routes for 1-bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane, and how do reaction conditions influence yield and purity?

The synthesis typically involves radical bromination or nucleophilic substitution of bicyclo[1.1.1]pentane precursors. Key steps include:

  • Radical bromination : Use of N-bromosuccinimide (NBS) under UV light or AIBN initiation to selectively brominate the bridgehead position .
  • Phosphorylation : Reaction of brominated intermediates with dimethylphosphine oxide in the presence of a base (e.g., KOtBu) to install the phosphoryl group .
    Critical parameters include temperature control (0–25°C for radical stability), solvent polarity (THF or DMF for solubility), and purification via column chromatography to isolate the strained bicyclic product. Impurities often arise from over-bromination or hydrolysis of the phosphoryl group, requiring careful monitoring via <sup>31</sup>P NMR .

Q. What spectroscopic techniques are most effective for characterizing 1-bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane?

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Distinctive upfield shifts for bridgehead protons (δ 1.2–1.8 ppm) and bicyclic carbons (δ 25–35 ppm) due to ring strain .
  • <sup>31</sup>P NMR : A singlet near δ 25–30 ppm confirms the dimethylphosphoryl group .
  • Mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]<sup>+</sup> at m/z 265.02) validates molecular formula .
  • X-ray crystallography : Resolves strained geometry (bond angles ~90°) and confirms regiochemistry .

Q. How is this compound utilized as a bioisostere in medicinal chemistry?

The bicyclo[1.1.1]pentane core mimics phenyl rings while reducing metabolic liability. Applications include:

  • Solubility enhancement : Replacing aromatic moieties in kinase inhibitors to improve aqueous solubility .
  • Conformational restriction : Rigidifying peptide backbones (e.g., GABA analogues) to enhance target binding .
    Methodologically, bioisosteric replacement is validated via comparative SAR studies and computational docking .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions at the bromine site?

The strained bicyclic system (bond angle distortion) increases electrophilicity at the bridgehead bromine. DFT studies show:

  • Transition state stabilization : Nucleophilic attack (e.g., by amines) is favored at the brominated carbon due to partial positive charge localization .
  • Steric effects : Substituents on the bicyclic scaffold (e.g., dimethylphosphoryl) direct nucleophiles via steric hindrance .
    Contradictions in reported yields (e.g., 40–75%) may arise from solvent polarity effects on transition-state solvation .

Q. How can computational methods optimize reaction conditions for derivatization?

  • DFT calculations : Predict activation energies for SN2 vs. radical pathways, guiding catalyst selection (e.g., CuI for Ullmann couplings) .
  • Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction trajectories to minimize byproducts .
    Case Study: A 2024 study used DFT to identify optimal Pd-catalyzed cross-coupling conditions (Pd(OAc)2/XPhos), achieving 82% yield in Suzuki-Miyaura reactions .

Q. What strategies resolve contradictions in reported biological activity of derivatives?

  • Metabolic stability assays : Compare half-lives (t1/2) in hepatocyte models to identify hydrolytically labile phosphoryl groups .
  • Crystallographic analysis : Resolve enantiomer-specific binding modes (e.g., kinase inhibitors) to explain potency variations .
    Example: A 2023 study attributed conflicting IC50 values (nM vs. µM) to racemization during synthesis, resolved by chiral HPLC purification .

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